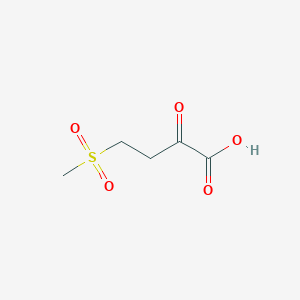![molecular formula C14H7Cl5N2O2 B12533170 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide CAS No. 664985-37-9](/img/structure/B12533170.png)
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is a chemical compound known for its unique structure and properties It is a member of the benzamide family, characterized by the presence of multiple chlorine atoms attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 2,3,5-trichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in an organic solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-N-[(3,4-dichlorophenyl)carbamoyl]benzamide
- 2,6-Dichloro-N-[(2,4,6-trichlorophenyl)carbamoyl]benzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,6-Dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide is unique due to its specific arrangement of chlorine atoms on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
664985-37-9 |
|---|---|
分子式 |
C14H7Cl5N2O2 |
分子量 |
412.5 g/mol |
IUPAC名 |
2,6-dichloro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H7Cl5N2O2/c15-6-4-9(18)12(19)10(5-6)20-14(23)21-13(22)11-7(16)2-1-3-8(11)17/h1-5H,(H2,20,21,22,23) |
InChIキー |
OYRQZJLOLDUZOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NC(=O)NC2=C(C(=CC(=C2)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


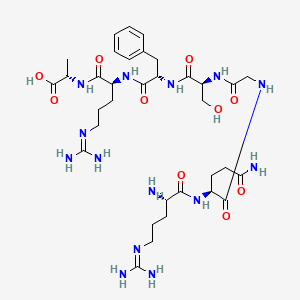
![2-Oxo-1-oxaspiro[4.5]decan-8-yl 2-methylprop-2-enoate](/img/structure/B12533105.png)


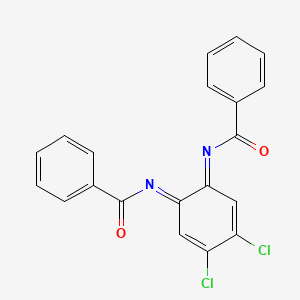
![{4-[(4-Aminopiperidin-1-yl)methyl]-2-iodophenyl}(phenyl)methanone](/img/structure/B12533135.png)
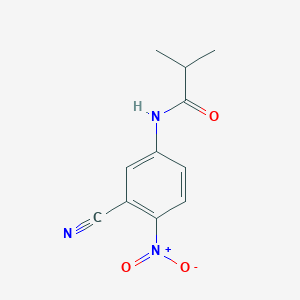
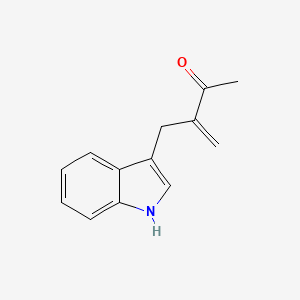

![(E)-Methyl[(4-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12533158.png)
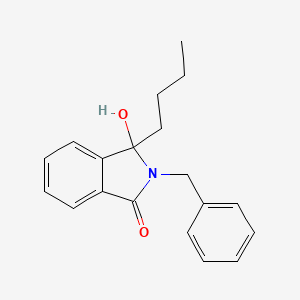
![3-[({[5-(4-Hydroxyphenyl)pyridin-3-yl]methyl}amino)methyl]phenol](/img/structure/B12533178.png)

